molecular formula C20H17N5O4S2 B4159250 3-[(5-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide

3-[(5-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide

Cat. No.: B4159250
M. Wt: 455.5 g/mol
InChI Key: YXNNPDMUOQFFIA-UHFFFAOYSA-N
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Description

3-[(5-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide is a complex organic compound that features a benzoxazole ring, a thiadiazole ring, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide typically involves multiple steps, starting with the preparation of the benzoxazole and thiadiazole intermediates. The benzoxazole ring can be synthesized from 2-aminophenol and aldehydes under reflux conditions with various catalysts . The thiadiazole ring is often prepared from thiosemicarbazide and carboxylic acids. The final step involves coupling these intermediates with N-phenylpropanamide under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(5-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-[(5-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(5-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzoxazole and thiadiazole rings may play a role in binding to these targets, while the phenylpropanamide moiety could influence the compound’s overall bioactivity and pharmacokinetics. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(5-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide apart from similar compounds is its unique combination of functional groups and rings, which may confer distinct chemical and biological properties

Properties

IUPAC Name

3-[[5-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S2/c26-16(21-13-6-2-1-3-7-13)10-11-30-19-24-23-18(31-19)22-17(27)12-25-14-8-4-5-9-15(14)29-20(25)28/h1-9H,10-12H2,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNNPDMUOQFFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCSC2=NN=C(S2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
3-[(5-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide
Reactant of Route 3
Reactant of Route 3
3-[(5-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
3-[(5-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide
Reactant of Route 5
Reactant of Route 5
3-[(5-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
3-[(5-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide

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